molecular formula C29H30N4O3 B2452923 7-(3-甲基-4-(间甲苯基)哌嗪-1-羰基)-3-苯乙基喹唑啉-2,4(1H,3H)-二酮 CAS No. 892282-91-6

7-(3-甲基-4-(间甲苯基)哌嗪-1-羰基)-3-苯乙基喹唑啉-2,4(1H,3H)-二酮

货号: B2452923
CAS 编号: 892282-91-6
分子量: 482.584
InChI 键: YYBYWUJNPWQTSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to belong to a class of compounds known as quinazoline derivatives . These compounds have been studied for their potential anti-tubercular activity .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using single crystal development .


Chemical Reactions Analysis

These compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using various spectroscopic techniques .

科学研究应用

    抗结核活性

    激酶抑制剂研究

作用机制

The exact mechanism of action of these compounds is not mentioned in the available literature .

安全和危害

Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

未来方向

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 3-phenethyl-2,4(1H,3H)-quinazolinedione with 3-methyl-4-(m-tolyl)piperazine-1-carboxylic acid followed by cyclization and subsequent reduction.", "Starting Materials": [ "3-phenethyl-2,4(1H,3H)-quinazolinedione", "3-methyl-4-(m-tolyl)piperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "sodium borohydride (NaBH4)", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Activation of 3-methyl-4-(m-tolyl)piperazine-1-carboxylic acid with DCC and DMAP in DCM to form the corresponding active ester.", "Step 2: Addition of the active ester to 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of TEA in DCM to form the intermediate product.", "Step 3: Cyclization of the intermediate product by heating in DCM to form the cyclized product.", "Step 4: Reduction of the cyclized product with NaBH4 in acetic acid and ethanol to form the final product." ] }

CAS 编号

892282-91-6

分子式

C29H30N4O3

分子量

482.584

IUPAC 名称

7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C29H30N4O3/c1-20-7-6-10-24(17-20)32-16-15-31(19-21(32)2)27(34)23-11-12-25-26(18-23)30-29(36)33(28(25)35)14-13-22-8-4-3-5-9-22/h3-12,17-18,21H,13-16,19H2,1-2H3,(H,30,36)

InChI 键

YYBYWUJNPWQTSZ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。